![molecular formula C16H19NO3 B14380865 Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate CAS No. 88350-22-5](/img/structure/B14380865.png)
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is an ester compound featuring a quinoline moiety. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by their pleasant odors and widespread occurrence in nature . This particular ester is notable for its incorporation of a quinoline structure, which is a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate typically involves the esterification of 2-methylquinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone for 10-12 hours . After the reaction, the mixture is cooled, filtered, and the solvent is evaporated. The product is then extracted using diethyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis apply. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Substitution: Reacting with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-methylquinolin-8-ol and ethyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the biological activity of quinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is primarily influenced by the quinoline moiety. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
Binding to DNA: Intercalating between DNA bases, affecting replication and transcription.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester derived from benzoic acid, used in fragrances and as a solvent
Uniqueness
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is unique due to its quinoline structure, which imparts distinct chemical and biological properties. This makes it valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88350-22-5 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
ethyl 2-methyl-2-(2-methylquinolin-8-yl)oxypropanoate |
InChI |
InChI=1S/C16H19NO3/c1-5-19-15(18)16(3,4)20-13-8-6-7-12-10-9-11(2)17-14(12)13/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
PLFLJUINSXBDTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1N=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
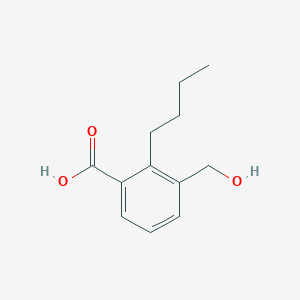

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)

![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
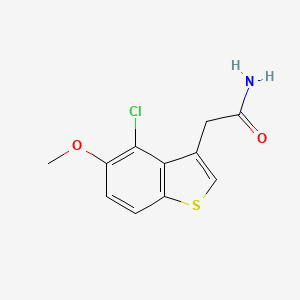
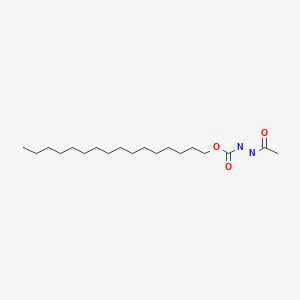
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
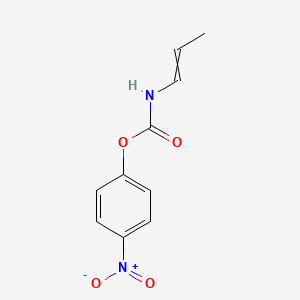
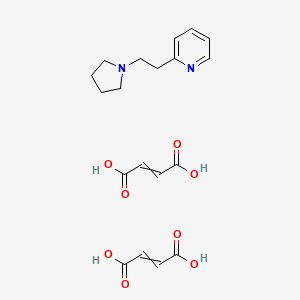
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
